5-Iodo-N,N-dimethylpyrazin-2-amine
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Overview
Description
5-Iodo-N,N-dimethylpyrazin-2-amine is a chemical compound with the molecular formula C6H8IN3 and a molecular weight of 249.05 g/mol . It is a versatile small molecule scaffold used in various scientific research applications . The compound is characterized by the presence of an iodine atom at the 5-position of the pyrazine ring and two methyl groups attached to the nitrogen atom at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-N,N-dimethylpyrazin-2-amine typically involves the iodination of N,N-dimethylpyrazin-2-amine. The reaction can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the 5-position of the pyrazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-N,N-dimethylpyrazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.
Oxidation Reactions: The compound can be oxidized to form different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions to substitute the iodine atom.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the iodine atom.
Oxidation Reactions: Oxidized derivatives of the original compound.
Reduction Reactions: Reduced forms of the compound with altered oxidation states.
Scientific Research Applications
5-Iodo-N,N-dimethylpyrazin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 5-Iodo-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N,N-dimethylpyrazin-2-amine
- 5-Chloro-N,N-dimethylpyrazin-2-amine
- 5-Fluoro-N,N-dimethylpyrazin-2-amine
Comparison
Compared to its analogs, 5-Iodo-N,N-dimethylpyrazin-2-amine is unique due to the presence of the iodine atom, which can impart different reactivity and properties. The iodine atom can influence the compound’s electronic properties, making it suitable for specific applications where other halogenated analogs may not be as effective .
Properties
IUPAC Name |
5-iodo-N,N-dimethylpyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3/c1-10(2)6-4-8-5(7)3-9-6/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUIMGBRYSESPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=C(C=N1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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